

Application Notes and Protocols: Visible-Light Promoted Reactions of 6-Aminouracil

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Compound of Interest

Compound Name: 6-Aminouracil

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This document provides detailed application notes and experimental protocols for the visible-light promoted reactions of **6-aminouracil**, focusing on the sulfenylation at the 5-position. This emerging area of photochemistry offers a green and efficient method for the synthesis of 5-thio-substituted uracil derivatives, which are of significant interest in medicinal chemistry and drug development due to their biological activities.

Introduction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and environmentally friendly conditions. The application of this technology to **6-aminouracil** derivatives opens new avenues for the synthesis of complex molecules with potential therapeutic applications. A notable advancement in this field is the catalyst-free, visible-light-promoted sulfenylation of **6-aminouracils**, which allows for the formation of a C-S bond at the 5-position with high efficiency and selectivity.^{[1][2]} This method avoids the need for transition metal catalysts or external oxidants, making it a cost-effective and sustainable approach.^[1]

Application: Sulfenylation of 6-Aminouracils

The direct C-H sulfenylation of **6-aminouracils** at the 5-position is a valuable transformation for the synthesis of biologically active molecules.^[1] The reaction proceeds by reacting **6-aminouracil** and its derivatives with various thiols under the irradiation of a compact

fluorescent light (CFL) in dimethyl sulfoxide (DMSO) at room temperature.[1][2][3] This protocol has been shown to be tolerant of a wide range of **6-aminouracil** substrates, affording the desired sulfenylated products in good to excellent yields (59-94%).[1][2]

Quantitative Data Summary

The following table summarizes the reaction yields for the visible-light promoted sulfenylation of various **6-aminouracils** with different thiols.

Entry	6-Aminouracil Derivative (1)	Thiol (2)	Product (3)	Time (h)	Yield (%)
1	1,3-dimethyl-6-aminouracil	Thiophenol	1,3-dimethyl-5-(phenylthio)-6-aminouracil	12	94
2	1,3-dimethyl-6-aminouracil	4-Methylthiophenol	1,3-dimethyl-6-amino-5-((4-methylphenyl)thio)uracil	12	92
3	1,3-dimethyl-6-aminouracil	4-Methoxythiophenol	1,3-dimethyl-6-amino-5-((4-methoxyphenyl)thio)uracil	13	89
4	1,3-dimethyl-6-aminouracil	4-Chlorothiophenol	1,3-dimethyl-6-amino-5-((4-chlorophenyl)thio)uracil	14	85
5	1,3-dimethyl-6-aminouracil	4-Bromothiophenol	1,3-dimethyl-6-amino-5-((4-bromophenyl)thio)uracil	14	82
6	1,3-dimethyl-6-aminouracil	2-Naphthalenethiol	1,3-dimethyl-6-amino-5-(naphthalen-2-ylthio)uracil	15	88

7	1,3-dimethyl-6-aminouracil	Benzylthiol	5-(benzylthio)-1,3-dimethyl-6-aminouracil	16	75
8	6-aminouracil	Thiophenol	6-amino-5-(phenylthio)uracil	18	65
9	1-methyl-6-aminouracil	Thiophenol	1-methyl-6-amino-5-(phenylthio)uracil	16	72
10	6-amino-1,3-diethyluracil	Thiophenol	6-amino-1,3-diethyl-5-(phenylthio)uracil	13	90

Experimental Protocols

General Procedure for the Sulfenylation of 6-Aminouracil

This protocol details the catalyst-free, visible-light promoted sulfenylation of **6-aminouracils**.

Materials:

- **6-Aminouracil** derivative (1 mmol)
- Thiol (1 mmol)
- Dimethyl sulfoxide (DMSO, 2 mL)
- Small round-bottom flask
- Magnetic stir bar
- Compact Fluorescent Light (CFL, 20 W)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator

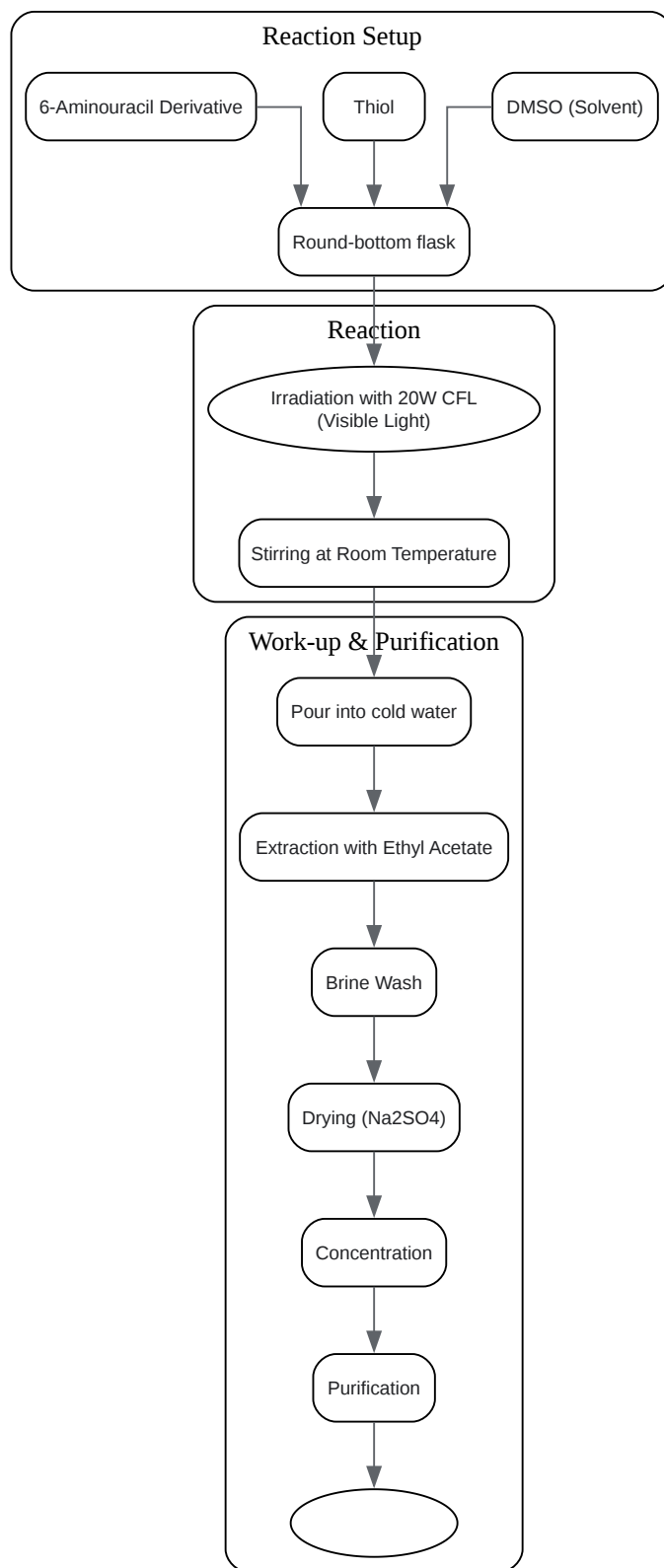
Procedure:

- To a small round-bottom flask equipped with a magnetic stir bar, add the **6-aminouracil** derivative (1 mmol) and the corresponding thiol (1 mmol).[\[1\]](#)
- Add DMSO (2 mL) as the solvent.[\[1\]](#)
- Place the reaction vessel in an open-air setup and irradiate with a 20 W CFL lamp at room temperature.[\[1\]](#)
- Stir the reaction mixture for the time specified in the data table.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, pour the mixture into cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).[\[1\]](#)
- Wash the combined organic fractions with brine solution (2 x 20 mL).[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[1\]](#)
- Filter the solution and concentrate the organic fraction under vacuum using a rotary evaporator to obtain the crude product.[\[1\]](#)
- Purify the crude product by column chromatography if necessary.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the visible-light promoted sulfenylation of **6-aminouracils**.

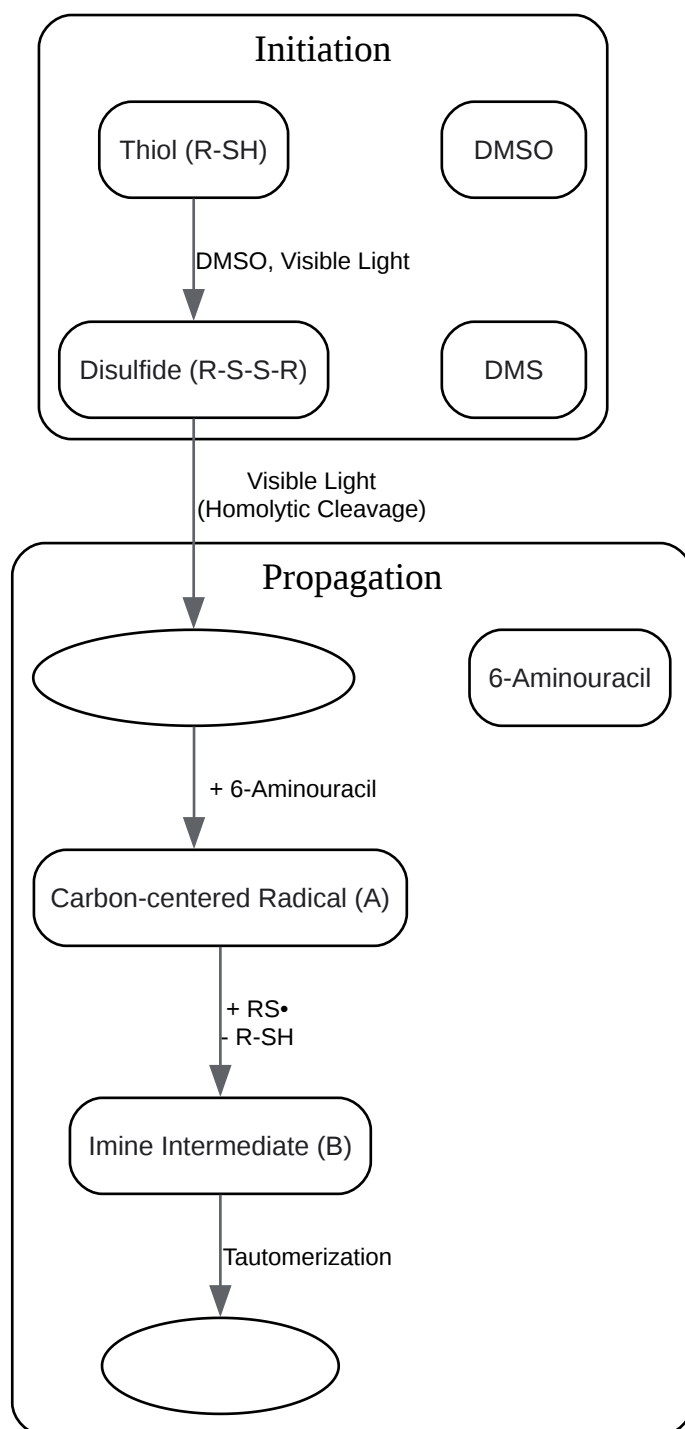


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Caption: General workflow for the sulfenylation of **6-aminouracils**.

Proposed Reaction Mechanism

The plausible mechanism for the visible-light promoted, catalyst-free sulfenylation of **6-aminouracil** is depicted below. The reaction is believed to proceed through a radical pathway.



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Caption: Proposed mechanism for the sulfenylation of **6-aminouracil**.

Conclusion

The visible-light promoted sulfenylation of **6-aminouracils** represents a significant advancement in the synthesis of modified nucleobases.[1] This catalyst-free method is not only environmentally friendly but also highly efficient, providing a straightforward route to a variety of 5-thio-substituted uracil derivatives.[1] The mild reaction conditions and broad substrate scope make this protocol a valuable tool for researchers in medicinal chemistry and drug discovery. The ability to synthesize disulfides under similar conditions further enhances the utility of this methodology.[1][2]

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References

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